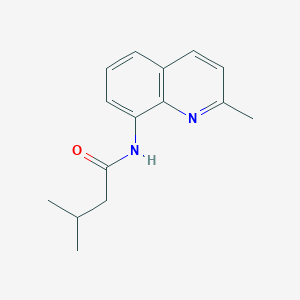![molecular formula C28H31N3O4 B243817 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243817.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide, also known as EBP, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various cellular pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity. It has also been found to modulate the immune system, which may make it a promising candidate for the treatment of various autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are interested in studying its potential applications in the field of medicine. However, one of the main limitations is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide. One area of interest is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide can be achieved through a multi-step reaction process that involves the use of various reagents and catalysts. The starting materials for this synthesis include 4-ethylbenzoyl chloride, 4-aminophenylpiperazine, and 2,4-dimethoxybenzoic acid. The reaction proceeds through a series of steps that involve the formation of various intermediates, which are then converted into the final product through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of interesting properties that make it a promising candidate for further research. Some of the key areas of research include its use as a potential anticancer agent, its ability to modulate the immune system, and its potential as a treatment for various neurological disorders.
Eigenschaften
Molekularformel |
C28H31N3O4 |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H31N3O4/c1-4-20-5-7-21(8-6-20)28(33)31-17-15-30(16-18-31)23-11-9-22(10-12-23)29-27(32)25-14-13-24(34-2)19-26(25)35-3/h5-14,19H,4,15-18H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
FZKPSMQEIRSNOE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)


![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)